molecular formula C11H10N4O2 B11474570 3-(3-Nitrophenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazole

3-(3-Nitrophenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazole

Cat. No.: B11474570
M. Wt: 230.22 g/mol
InChI Key: NJUZDCVDLSMNIW-UHFFFAOYSA-N
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Description

3-(3-Nitrophenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazole is an organic compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This specific compound features a nitrophenyl group and a prop-2-en-1-yl group attached to the triazole ring, making it a unique and interesting molecule for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Nitrophenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazole typically involves the following steps:

    Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate nitriles under acidic or basic conditions.

    Introduction of the Nitrophenyl Group: The nitrophenyl group can be introduced via nitration of a phenyl-substituted triazole.

    Addition of the Prop-2-en-1-yl Group: This step involves the alkylation of the triazole ring with an appropriate allyl halide under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(3-Nitrophenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazole can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The triazole ring can undergo nucleophilic substitution reactions, where the prop-2-en-1-yl group can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with palladium on carbon or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted triazoles depending on the nucleophile used.

Scientific Research Applications

3-(3-Nitrophenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(3-Nitrophenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazole involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the triazole ring can interact with enzymes and receptors, modulating their activity. The prop-2-en-1-yl group may enhance the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Nitrophenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazole: Similar structure but with the nitro group in the para position.

    3-(3-Nitrophenyl)-4-(methyl)-4H-1,2,4-triazole: Similar structure but with a methyl group instead of the prop-2-en-1-yl group.

    3-(3-Aminophenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazole: Similar structure but with an amino group instead of the nitro group.

Uniqueness

3-(3-Nitrophenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazole is unique due to the combination of the nitrophenyl and prop-2-en-1-yl groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C11H10N4O2

Molecular Weight

230.22 g/mol

IUPAC Name

3-(3-nitrophenyl)-4-prop-2-enyl-1,2,4-triazole

InChI

InChI=1S/C11H10N4O2/c1-2-6-14-8-12-13-11(14)9-4-3-5-10(7-9)15(16)17/h2-5,7-8H,1,6H2

InChI Key

NJUZDCVDLSMNIW-UHFFFAOYSA-N

Canonical SMILES

C=CCN1C=NN=C1C2=CC(=CC=C2)[N+](=O)[O-]

Origin of Product

United States

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